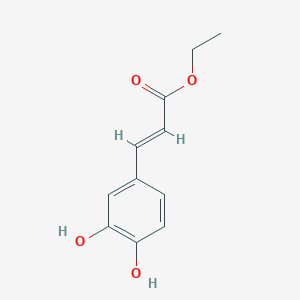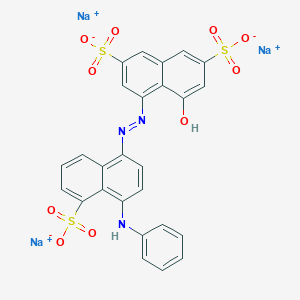
3-ベンジルアミノ-ブト-2-エン酸エチルエステル
説明
3-Benzylamino-but-2-enoic acid ethyl ester is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzylamino-but-2-enoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylamino-but-2-enoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性ヘテロ環化合物の合成
3-ベンジルアミノ-ブト-2-エン酸エチルエステル: は、幅広いヘテロ環化合物の合成において貴重な中間体です。 これらの化合物は、抗炎症剤、抗腫瘍剤、抗菌剤、抗けいれん剤など、重要な医薬品用途を持っています . この化合物の汎用性により、医薬品化学において重要な1,4-ジヒドロピリジン、ピロール、キノリンなどの複雑な構造を構築することができます。
β-ジカルボニル化合物のエナミネ化
この化合物は、有機合成における重要な変換である、β-ジカルボニル化合物のエナミネ化に使用されます。 このプロセスにより、エナミノンおよびエナミノエステルが生成され、これらは、いくつかのアミノ酸、アミノアルコール、ペプチド、およびアルカロイドの中間体となります . 反応条件は穏やかで、周囲温度で行うことができます。そのため、環境に優しい選択肢となっています。
有機変換における触媒
Amberlyst-15®は、マクロレチキュラースルホン酸系ポリスチレン陽イオン交換樹脂であり、3-ベンジルアミノ-ブト-2-エン酸エチルエステルの合成の触媒として使用されています。 この方法は、さまざまな有機変換に対して、効率的で費用対効果が高く、リサイクル可能な選択肢を提供しています .
製薬業界における有用性
幅広い用途があるため、さまざまなアミンによるβ-ジカルボニル化合物のエナミネ化は、製薬業界で重要な変換となっています。 この化合物は、いくつかの生物活性分子の合成のための汎用性の高い中間体として役立ちます .
抗けいれん剤の開発
この化合物の誘導体は、抗けいれん剤の開発に使用されていることが知られています。 これらの薬剤は、てんかんなどの神経疾患の治療に不可欠です .
アミノ酸とペプチドの生成
3-ベンジルアミノ-ブト-2-エン酸エチルエステル: は、アミノ酸とペプチドの生成に役立ちます。 これらの構成要素は、タンパク質合成に不可欠であり、創薬開発に適用されています .
アルカロイドの合成
さまざまな薬理効果を持つアルカロイドは、この化合物を中間体として合成することができます。 この用途は、特に新規医薬品や治療薬の発見において重要です .
有機化学における研究ツール
研究ツールとして、3-ベンジルアミノ-ブト-2-エン酸エチルエステルは、有機化学における反応機構の研究や新しい合成手法の開発のためのプラットフォームを提供します .
特性
IUPAC Name |
ethyl (E)-3-(benzylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJUWHLVMMSQO-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















